molecular formula C15H22N2O5S B492784 N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide CAS No. 690246-01-6

N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide

Cat. No.: B492784
CAS No.: 690246-01-6
M. Wt: 342.4g/mol
InChI Key: CGHXDIHJCQRYAA-UHFFFAOYSA-N
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Description

N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H22N2O5S and its molecular weight is 342.4g/mol. The purity is usually 95%.
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Biological Activity

N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13_{13}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 298.35 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A morpholine ring that may enhance solubility and bioavailability.
  • A methoxy group that can influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluating the antiproliferative effects of related compounds found that certain derivatives exhibited IC50_{50} values in the nanomolar range against human cancer cell lines such as HeLa and MCF-7. The introduction of specific substituents was shown to enhance activity significantly.

CompoundCell LineIC50_{50} (nM)
Compound A (similar)HeLa24
Compound BMCF-716
N-[2-(2,6-dimethyl... ]HeLaTBD

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Targeting Specific Receptors : The morpholine moiety may facilitate binding to specific receptors or enzymes, enhancing the compound's efficacy.

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested potential antimicrobial activity for sulfonamide derivatives. Research indicates that modifications to the sulfonamide group can enhance antibacterial efficacy against a range of pathogens.

Toxicity and Safety Profile

Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit promising biological activity, they may also present cytotoxic effects at higher concentrations.

Properties

IUPAC Name

N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-11-9-17(10-12(2)22-11)15(18)8-16-23(19,20)14-6-4-5-13(7-14)21-3/h4-7,11-12,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHXDIHJCQRYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CNS(=O)(=O)C2=CC=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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